Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Catalog No.
S666509
CAS No.
2915-49-3
M.F
C24H42O4
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

CAS Number

2915-49-3

Product Name

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

IUPAC Name

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3

InChI Key

SVVBLKNHJWTATO-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC

Use as a Plasticizer in PVC Products

    Scientific Field: Materials Science

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific product being manufactured. Generally, plasticizers like DEHCH are mixed with the PVC resin during the manufacturing process to increase its flexibility and durability.

    Results or Outcomes: The use of DEHCH as a plasticizer results in PVC products that are more flexible and durable.

Use as a Solvent

Use as a Lubricant

Use as a Thickening Agent

Use in Coating Materials

Use in Electronic Materials

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C24H42O4C_{24}H_{42}O_{4} and a molecular weight of 394.60 g/mol. This compound appears as a colorless to almost colorless liquid and is primarily used as a plasticizer in the manufacturing of polymers and other plastic products . It is also known by various synonyms, including 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester, and bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate .

Typical of esters. These include hydrolysis, where it reacts with water to form the corresponding dicarboxylic acid and alcohol, and transesterification, which involves exchanging the alkoxy group with an alcohol. The reactions can be summarized as follows:

  • Hydrolysis:
    Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate+H2OCyclohexane 1 2 dicarboxylic acid+2 Ethylhexanol\text{Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate}+H_2O\rightarrow \text{Cyclohexane 1 2 dicarboxylic acid}+\text{2 Ethylhexanol}
  • Transesterification:
    Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate+ROHNew ester+Bis 2 ethylhexanol \text{Bis 2 ethylhexyl 4 cyclohexene 1 2 dicarboxylate}+R'OH\rightarrow \text{New ester}+\text{Bis 2 ethylhexanol }

The synthesis of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst under controlled temperature conditions to ensure high yields:

  • Esterification Reaction:
    • Reactants: Cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Conditions: Heat under reflux for several hours.

This compound is primarily used as a plasticizer in various applications:

  • Polymers: Enhances flexibility and durability in plastics.
  • Coatings: Improves adhesion and weather resistance.
  • Adhesives: Increases bonding strength.

Additionally, it finds use in formulations for lubricants and sealants due to its favorable properties .

Studies on the interactions of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate with other substances indicate that it can influence the physical properties of polymer matrices. Its presence can modify thermal stability and mechanical performance in composite materials. Furthermore, its interactions with biological systems have been investigated to assess its potential toxicity and environmental impact .

Several compounds share structural similarities with bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Widely used plasticizer; potential endocrine disruptor
Diisononyl phthalateC27H42O4C_{27}H_{42}O_{4}Known for low volatility; used in flexible PVC
Di(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Commonly used in food packaging; similar toxicity profile

Uniqueness: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is distinguished by its cyclohexene structure which provides unique mechanical properties compared to traditional phthalates. Its lower toxicity profile makes it a preferable choice in certain applications where health concerns are paramount .

XLogP3

7.4

Dates

Modify: 2023-08-15

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